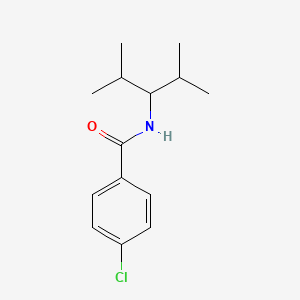![molecular formula C18H19N5O2 B5850529 N-mesityl-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5850529.png)
N-mesityl-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-mesityl-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide, commonly known as MTA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic benefits. MTA is a tetrazole-based compound that has been synthesized and studied for its biochemical and physiological effects. In
Mechanism of Action
The exact mechanism of action of MTA is not fully understood, but it is thought to work by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a role in gene expression and are often overexpressed in cancer cells. By inhibiting HDAC activity, MTA may help to restore normal gene expression and promote cell death in cancer cells.
Biochemical and Physiological Effects:
MTA has been shown to have a variety of biochemical and physiological effects. In addition to its potential therapeutic benefits, MTA has been shown to have anti-inflammatory and antioxidant effects. MTA has also been shown to have a positive effect on glucose metabolism and may be useful in treating diabetes.
Advantages and Limitations for Lab Experiments
MTA has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. MTA has also been shown to have low toxicity and is well-tolerated in animal studies. However, there are also some limitations to using MTA in lab experiments. MTA can be expensive to synthesize, and its mechanism of action is not fully understood.
Future Directions
There are several future directions for research on MTA. One area of interest is in developing MTA-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is in developing MTA-based drugs for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of MTA and its potential therapeutic benefits in various scientific research fields.
Synthesis Methods
MTA can be synthesized through a multistep process that involves the reaction of mesityl oxide with hydrazine hydrate to form the corresponding hydrazone. The hydrazone is then reacted with chloroacetyl chloride to form the final product, MTA. The synthesis of MTA has been optimized to improve the yield and purity of the final product.
Scientific Research Applications
MTA has been studied for its potential therapeutic benefits in various scientific research fields, including neuroscience, oncology, and immunology. In neuroscience, MTA has been shown to have neuroprotective effects and may be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, MTA has been studied for its anti-tumor effects and may be useful in treating various types of cancer. In immunology, MTA has been shown to have immunomodulatory effects and may be useful in treating autoimmune diseases.
properties
IUPAC Name |
2-[4-(tetrazol-1-yl)phenoxy]-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-12-8-13(2)18(14(3)9-12)20-17(24)10-25-16-6-4-15(5-7-16)23-11-19-21-22-23/h4-9,11H,10H2,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZSSBONHQHVAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)COC2=CC=C(C=C2)N3C=NN=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(tetrazol-1-yl)phenoxy]-N-(2,4,6-trimethylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[(3-chlorophenyl)amino]sulfonyl}-2-methylbenzoic acid](/img/structure/B5850463.png)
![4-{[3-(2-furoylamino)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5850464.png)
![2-[(3-bromobenzyl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5850468.png)
![1,3-dimethyl-6-[(4-methylphenyl)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5850474.png)
![7-[(2,4-difluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5850477.png)



![N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B5850512.png)
![2-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5850524.png)
![5-{[2,5-dimethyl-1-(4-methyl-2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5850539.png)

